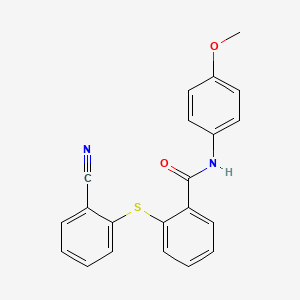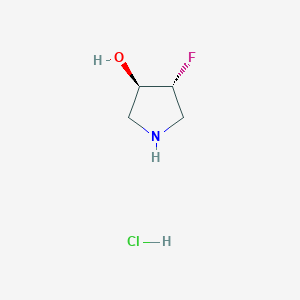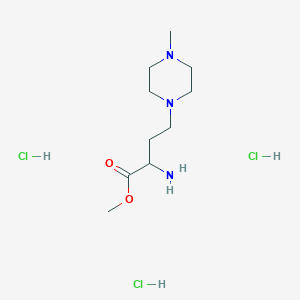
Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H22N2O2 and its molecular weight is 346.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photophysical Properties
Compounds derived from naphthalene-1,8-dicarboxylic acid, including those similar to Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate, have been synthesized and characterized for their spectroscopic properties. These compounds show potential for use in bio-imaging studies and as intermediates for creating new fluorescent bioactive compounds. They exhibit positive solvatochromism and high fluorescence quantum yields in solvents with lower polarities, making them suitable for various photophysical applications (Nicolescu et al., 2020).
Thrombin Inhibition
Piperazide derivatives of 3-amidinophenylalanine, which include structures similar to this compound, have been explored for their potential as thrombin inhibitors. These compounds offer an approach to study structure-function relationships for the inhibition of thrombin and related enzymes, aiming to improve pharmacokinetic properties for therapeutic use (Stürzebecher et al., 1997).
Photochromic Properties
A novel spiro[indoline-naphthaline]oxazine derivative, structurally similar to this compound, exhibits excellent photochromic properties in different solvents. This makes it an interesting candidate for applications that require materials with changeable color properties when exposed to light (Li et al., 2015).
Luminescent Properties and Electron Transfer
Naphthalimide derivatives with piperazine substituents, similar in structure to this compound, have been synthesized and exhibit intriguing luminescent properties. These properties are influenced by factors like pH, and the compounds can undergo photo-induced electron transfer. This makes them suitable for applications in fluorescent probes and sensors (Gan et al., 2003).
Receptor Interaction
Compounds structurally similar to this compound have been investigated for their interaction with specific receptors like the CB1 cannabinoid receptor. These studies contribute to understanding the molecular mechanisms of receptor-ligand interactions and can inform the development of new pharmaceutical agents (Shim et al., 2002).
Fluorescent Anion Chemosensors
Compounds with structures related to this compound have been shown to be effective fluorescent and colorimetric anion chemosensors. This has significant implications in the development of sensitive detection methods for various anions in analytical chemistry (Nayak et al., 2007).
Propriétés
IUPAC Name |
benzyl 3-naphthalen-2-ylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-22(26-16-17-6-2-1-3-7-17)24-13-12-23-21(15-24)20-11-10-18-8-4-5-9-19(18)14-20/h1-11,14,21,23H,12-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPWXMLNFIRAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC3=CC=CC=C3C=C2)C(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-tert-butyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2664186.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2664187.png)
![2-fluoro-N-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2664188.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2664189.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2664194.png)


![5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B2664200.png)

![2-(2-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2664202.png)


![N-(2,6-dimethylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide](/img/structure/B2664207.png)
